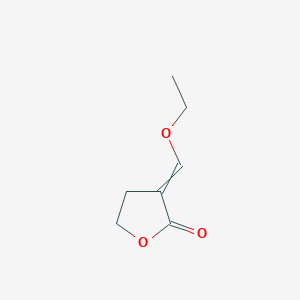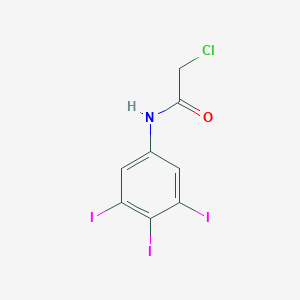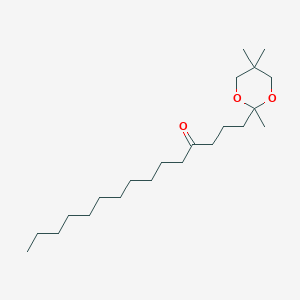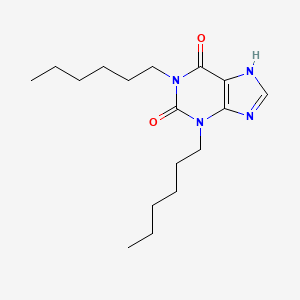
1-Chloroimidazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloroimidazolidin-2-one is a heterocyclic organic compound that belongs to the class of imidazolidinones These compounds are characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom The presence of a chlorine atom at the first position of the ring makes this compound unique
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Chloroimidazolidin-2-one can be synthesized through several methods. One common approach involves the reaction of imidazolidin-2-one with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or distillation.
Industrial Production Methods: In an industrial setting, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentration. This method enhances the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloroimidazolidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, leading to the formation of substituted imidazolidinones.
Oxidation Reactions: The compound can be oxidized to form imidazolidin-2-one derivatives with different functional groups.
Reduction Reactions: Reduction of this compound can yield imidazolidin-2-one or other reduced forms.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used under mild to moderate conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed under controlled conditions to avoid over-oxidation.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions to achieve selective reduction.
Major Products Formed: The major products formed from these reactions include various substituted imidazolidinones, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
1-Chloroimidazolidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects, such as antimicrobial and anticancer agents.
Medicine: Research has shown that derivatives of this compound exhibit promising pharmacological properties, making them candidates for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-Chloroimidazolidin-2-one involves its interaction with specific molecular targets and pathways. The chlorine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes, receptors, or other proteins, resulting in various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed.
Vergleich Mit ähnlichen Verbindungen
1-Chloroimidazolidin-2-one can be compared with other similar compounds, such as:
Imidazolidin-2-one: Lacks the chlorine atom, making it less reactive in substitution reactions.
1-Bromoimidazolidin-2-one: Contains a bromine atom instead of chlorine, which can affect its reactivity and the types of reactions it undergoes.
1-Iodoimidazolidin-2-one: Contains an iodine atom, which is larger and more reactive than chlorine, leading to different reaction pathways.
The uniqueness of this compound lies in its balanced reactivity and stability, making it a valuable intermediate in various chemical processes.
Eigenschaften
CAS-Nummer |
113735-24-3 |
|---|---|
Molekularformel |
C3H5ClN2O |
Molekulargewicht |
120.54 g/mol |
IUPAC-Name |
1-chloroimidazolidin-2-one |
InChI |
InChI=1S/C3H5ClN2O/c4-6-2-1-5-3(6)7/h1-2H2,(H,5,7) |
InChI-Schlüssel |
JXAROTOZZZEGDU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C(=O)N1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-(9-Hydroxytetradeca-1,3,5,7-tetraen-1-YL)oxiran-2-YL]butanoic acid](/img/structure/B14318097.png)

![1-Methyl-2-[(pentafluorophenyl)sulfanyl]-1H-pyrrole](/img/structure/B14318104.png)



![2-{2-[(Prop-2-en-1-yl)oxy]ethoxy}ethan-1-amine](/img/structure/B14318134.png)


![4-[1-(4-Hydroxyphenyl)ethyl]-2-methoxyphenol](/img/structure/B14318154.png)
![1-(Benzenesulfinyl)-2-[(methylsulfanyl)methyl]benzene](/img/structure/B14318162.png)


![Acetic acid;4-[1-(4-hydroxy-3-methoxyphenyl)ethyl]-2-methoxyphenol](/img/structure/B14318177.png)
